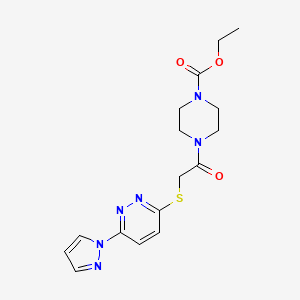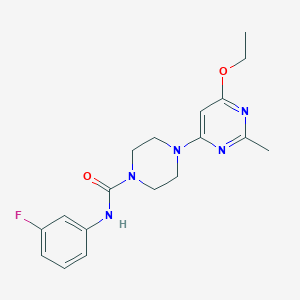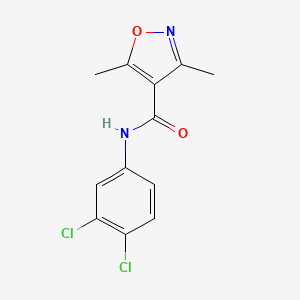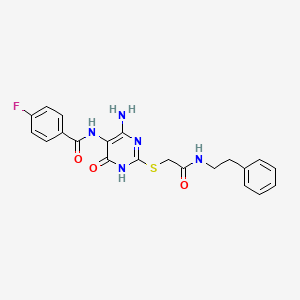![molecular formula C16H9Cl3N2OS B2599626 4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325978-61-8](/img/structure/B2599626.png)
4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide, also known as CTK7A, is a compound that has been studied for its potential use in scientific research. This compound is a member of the thiazole family, which is known for its diverse biological activities. CTK7A has been shown to have potential as a tool for studying various biological processes, including inflammation, cancer, and neurodegeneration.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide, also known as 4-chloro-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)benzamide:
Anticancer Activity
This compound has been studied for its potential anticancer properties. Research indicates that it can inhibit the growth of various cancer cell lines by interfering with cell division and inducing apoptosis. Its structure allows it to bind effectively to specific proteins involved in cancer cell proliferation, making it a promising candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has shown significant antimicrobial activity against a range of bacterial and fungal species. It works by disrupting the biosynthesis of essential bacterial lipids and other cellular components, thereby inhibiting the growth and survival of pathogenic microorganisms . This makes it a valuable compound in the development of new antibiotics and antifungal agents.
Anti-inflammatory Effects
Studies have demonstrated that this compound possesses anti-inflammatory properties. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease .
Antioxidant Activity
The compound has been found to exhibit antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is beneficial in preventing cellular damage and aging, and it could be used in the development of supplements or medications aimed at enhancing cellular health .
Antiviral Applications
Research has shown that this compound can inhibit the replication of certain viruses. By interfering with viral enzymes and proteins necessary for replication, it can potentially be used in the treatment of viral infections. This application is particularly relevant in the context of emerging viral diseases .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. It can protect neurons from damage caused by oxidative stress and inflammation, which are common factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This makes it a promising candidate for the development of neuroprotective therapies .
Antidiabetic Potential
Preliminary studies suggest that this compound may have antidiabetic effects. It can enhance insulin sensitivity and reduce blood glucose levels, making it a potential therapeutic agent for the management of diabetes .
Cardioprotective Properties
The compound has also been studied for its cardioprotective effects. It can help in reducing the risk of cardiovascular diseases by lowering cholesterol levels, reducing oxidative stress, and improving overall heart function . This application is particularly important given the global prevalence of heart diseases.
These diverse applications highlight the potential of 4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide in various fields of scientific research and medicine. Each of these applications warrants further investigation to fully understand the mechanisms and optimize the therapeutic potential of this compound.
Synthesis and Anticancer Evaluation Synthesis, Molecular Modelling and Biological Significance
Eigenschaften
IUPAC Name |
4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2OS/c17-11-4-1-9(2-5-11)15(22)21-16-20-14(8-23-16)10-3-6-12(18)13(19)7-10/h1-8H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCBGDCFYBLJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride](/img/structure/B2599543.png)


![6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylicacid](/img/structure/B2599546.png)


![5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B2599552.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2599555.png)

![7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2599559.png)

![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2599562.png)
